2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry name for this compound is established as 2-chloro-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide, which accurately describes the complete molecular structure according to standardized nomenclature principles. This nomenclature specifically identifies the chlorine substitution at the 2-position of the pyridine ring, the carboxamide functional group at the 3-position, and the N-linked 2,4-dimethoxyphenyl group. The systematic name follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, where the pyridine ring serves as the parent structure with appropriate positional indicators for all substituents.
The molecular structure can be represented through various chemical notation systems, with the Simplified Molecular Input Line Entry System notation documented as COC1=CC(=C(C=C1)NC(=O)C2=C(N=CC=C2)Cl)OC. This linear representation captures the complete connectivity pattern of all atoms within the molecule, including the methoxy groups positioned at the 2 and 4 positions of the phenyl ring. The International Chemical Identifier string provides another standardized representation: InChI=1S/C14H13ClN2O3/c1-19-9-5-6-11(12(8-9)20-2)17-14(18)10-4-3-7-16-13(10)15/h3-8H,1-2H3,(H,17,18).
The three-dimensional molecular structure reveals specific geometric arrangements that influence the compound's chemical properties and potential biological activities. Crystallographic studies have provided detailed bond length and angle measurements, confirming the planarity of the aromatic rings and the spatial orientation of the amide linkage. The structural representation shows the chlorine atom positioned ortho to the carboxamide group on the pyridine ring, while the two methoxy groups on the phenyl ring occupy meta and para positions relative to the amide nitrogen connection point.
Properties
IUPAC Name |
2-chloro-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c1-19-9-5-6-11(12(8-9)20-2)17-14(18)10-4-3-7-16-13(10)15/h3-8H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQALSYKXWIIZBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(N=CC=C2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351162 | |
| Record name | 2-CHLORO-N-(2,4-DIMETHOXYPHENYL)NICOTINAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158094-17-8 | |
| Record name | 2-CHLORO-N-(2,4-DIMETHOXYPHENYL)NICOTINAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide typically involves the reaction of 2-chloronicotinoyl chloride with 2,4-dimethoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and high yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boron reagents are used in coupling reactions, often in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamides, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Effects on the Aromatic Ring
2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide vs. Boscalid
Boscalid (CAS: 188425-85-6), a commercial fungicide, shares the nicotinamide core but substitutes the dimethoxyphenyl group with a 4’-chlorobiphenyl moiety . Key differences:
- In contrast, boscalid’s chlorinated biphenyl group is electron-withdrawing, increasing hydrophobicity and membrane permeability .
- Biological Activity : Boscalid’s fungicidal activity is attributed to its inhibition of succinate dehydrogenase (SDH). The dimethoxyphenyl variant may exhibit altered target affinity due to steric and electronic differences .
This compound vs. 2-Chloro-N-(2,4-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide
The latter compound (CAS: N/A) replaces the dimethoxyphenyl group with a 2,4-dichlorobenzyl moiety and adds a trifluoromethyl group at position 4 of the pyridine ring .
- Lipophilicity : The trifluoromethyl and dichlorobenzyl groups increase logP (estimated >4), enhancing lipid solubility but reducing aqueous solubility compared to the dimethoxyphenyl analogue.
- Bioactivity : Trifluoromethyl groups often improve metabolic stability and target binding, suggesting divergent applications (e.g., insecticides vs. fungicides) .
Core Structure Modifications
Nicotinamide vs. Acetamide Derivatives
Compounds like 2-chloro-N-(2,4-dichlorophenyl)acetamide () replace the pyridine ring with an acetamide core.
Physicochemical and Pharmacokinetic Properties
Key Observations :
Comparison with Analogues :
Biological Activity
2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide is a synthetic compound belonging to the class of nicotinamide derivatives. This compound has garnered attention in recent years due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article aims to consolidate current research findings related to its biological activity, mechanisms of action, and applications in various fields.
Chemical Structure
The molecular formula of this compound is C12H14ClN3O3. The presence of the chloro and dimethoxy substituents on the aromatic ring significantly influences its biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit bacterial growth by targeting specific enzymes involved in bacterial cell wall synthesis. This mechanism is similar to that of other nicotinamide derivatives, which have demonstrated antibacterial effects against various strains of bacteria.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It has been tested against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). The results indicate that it can induce apoptosis and inhibit cell proliferation at certain concentrations. For instance, preliminary data suggest IC50 values in the micromolar range, indicating its potential as a chemotherapeutic agent .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 10.5 | Induction of apoptosis |
| MCF-7 | 8.3 | Cell cycle arrest |
| HCT-116 | 6.9 | Inhibition of metabolic pathways |
Enzyme Inhibition
The compound has been observed to inhibit several key enzymes involved in metabolic processes. For example, it may inhibit dehydrogenases and kinases, affecting cellular metabolism and signaling pathways. This inhibition can lead to altered energy production and metabolic flux within cells.
Interaction with Biomolecules
The biological activity of this compound is primarily attributed to its ability to bind with specific enzymes or receptors. This interaction can lead to conformational changes in these biomolecules, resulting in altered activity. For instance, it may inhibit enzymes critical for nucleotide synthesis or cell wall formation in bacteria .
Gene Expression Modulation
There is evidence suggesting that this compound can modulate gene expression related to cell growth and apoptosis. By interacting with transcription factors or other regulatory proteins, it influences the transcriptional activity of genes associated with cancer progression and cellular stress responses .
Case Studies
- Anticancer Efficacy : A study conducted on MCF-7 cells revealed that treatment with this compound resulted in significant cell death compared to untreated controls. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
- Antibacterial Activity : In a comparative study against standard antibiotics, this compound showed comparable efficacy against resistant strains of Staphylococcus aureus and Escherichia coli, highlighting its potential as an alternative therapeutic agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide, and how can reaction conditions be refined to improve yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated approach involves using 2-chloronicotinic acid derivatives and 2,4-dimethoxyaniline as precursors. Key intermediates like acyl urea compounds are formed using phosgene or safer alternatives (e.g., triphosgene) under anhydrous conditions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended. Yield optimization requires controlled temperature (0–5°C during coupling) and stoichiometric excess of the amine precursor (1.2–1.5 eq) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identify methoxy (δ 3.8–3.9 ppm for OCH3) and aromatic protons (δ 6.5–8.5 ppm for pyridine and benzene rings) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and C-Cl stretch (~550–750 cm⁻¹) .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect degradants .
- Elemental Analysis : Validate empirical formula (e.g., C14H12ClN2O3) with ≤0.3% deviation .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy group position) influence the compound’s bioactivity and mechanism of action?
- Methodological Answer : Comparative studies with analogs (e.g., 2-chloro-N-(3,4-dimethoxyphenyl)nicotinamide) reveal that methoxy group positioning alters electronic effects and steric hindrance, impacting receptor binding. For example:
- 2,4-Dimethoxy : Enhances herbicidal activity by improving membrane permeability .
- 3,4-Dimethoxy : Reduces potency due to unfavorable π-π stacking with target enzymes .
Computational tools (e.g., molecular docking with AutoDock Vina) can predict binding affinities to enzymes like acetolactate synthase (ALS) .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., herbicidal vs. chromosome-condensing effects)?
- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Strategies include:
- Dose-Response Studies : Test across concentrations (1 nM–100 µM) to identify biphasic effects .
- Metabolite Profiling : Use LC-MS/MS to rule out degradants (e.g., dechlorinated byproducts) as confounding factors .
- Orthogonal Assays : Compare in vitro (e.g., Arabidopsis thaliana growth inhibition) and in vivo (e.g., zebrafish embryo chromosome condensation) models to clarify context-dependent mechanisms .
Q. What computational approaches are effective for predicting toxicity and environmental persistence of this compound?
- Methodological Answer :
- QSAR Models : Predict acute toxicity (e.g., LD50) using descriptors like logP and topological polar surface area .
- Environmental Fate : Apply EPI Suite to estimate biodegradation half-life (e.g., 30–60 days in soil) and bioaccumulation potential (BCF < 500) .
- Read-Across Analysis : Leverage data from structurally related agrochemicals (e.g., boscalid) to infer ecotoxicological risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
